Cas no 23062-41-1 (Thiophene,3-bromo-4-phenyl-)
Thiophene,3-bromo-4-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Thiophene,3-bromo-4-phenyl-
- 3-bromo-4-phenyl-thiophene
- AC1L69PS
- AC1Q26JI
- AI-942
- CTK4F0795
- NSC149723
- SureCN9672144
-
- MDL: MFCD01927271
- Inchi: 1S/C10H7BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7H
- InChI Key: VECCHZOLKULHGZ-UHFFFAOYSA-N
- SMILES: BrC1=CSC=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 237.94521
Experimental Properties
- PSA: 0
Thiophene,3-bromo-4-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y03595-10g |
Thiophene,3-bromo-4-phenyl- |
23062-41-1 | 97% | 10g |
¥10809.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y03595-5g |
Thiophene,3-bromo-4-phenyl- |
23062-41-1 | 97% | 5g |
¥5929.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y03595-1g |
Thiophene,3-bromo-4-phenyl- |
23062-41-1 | 97% | 1g |
¥2929.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y03595-250mg |
Thiophene,3-bromo-4-phenyl- |
23062-41-1 | 97% | 250mg |
¥2549.0 | 2023-09-05 | |
| Chemenu | CM384889-250mg |
3-Bromo-4-phenylthiophene |
23062-41-1 | 95%+ | 250mg |
$678 | 2024-07-28 | |
| Chemenu | CM384889-1g |
3-Bromo-4-phenylthiophene |
23062-41-1 | 95%+ | 1g |
$779 | 2024-07-28 | |
| Chemenu | CM384889-5g |
3-Bromo-4-phenylthiophene |
23062-41-1 | 95%+ | 5g |
$1572 | 2024-07-28 | |
| eNovation Chemicals LLC | D695137-0.25g |
3-Bromo-4-phenylthiophene |
23062-41-1 | 97% | 0.25g |
$135 | 2024-07-20 | |
| eNovation Chemicals LLC | D695137-1g |
3-Bromo-4-phenylthiophene |
23062-41-1 | 97% | 1g |
$245 | 2024-07-20 | |
| eNovation Chemicals LLC | D695137-5g |
3-Bromo-4-phenylthiophene |
23062-41-1 | 97% | 5g |
$495 | 2024-07-20 |
Thiophene,3-bromo-4-phenyl- Suppliers
Thiophene,3-bromo-4-phenyl- Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Thiophene,3-bromo-4-phenyl-
Comprehensive Analysis of Thiophene,3-bromo-4-phenyl- (CAS No. 23062-41-1): Properties, Applications, and Industry Trends
Thiophene,3-bromo-4-phenyl- (CAS No. 23062-41-1) is a specialized organic compound belonging to the thiophene family, characterized by its unique molecular structure featuring a bromine substituent at the 3-position and a phenyl group at the 4-position. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "3-bromo-4-phenylthiophene synthesis", "CAS 23062-41-1 applications", and "thiophene derivatives in drug discovery", reflecting its growing relevance in synthetic chemistry.
The molecular formula of Thiophene,3-bromo-4-phenyl- is C10H7BrS, with a molecular weight of 239.13 g/mol. Its structural features make it an excellent building block for creating complex molecules, particularly in the development of organic electronic materials and pharmaceutical intermediates. Recent studies highlight its potential in OLED technology, where thiophene derivatives contribute to improved charge transport properties. The compound's photophysical characteristics are also under investigation for applications in solar cell materials and fluorescence-based sensors.
In the pharmaceutical sector, 3-bromo-4-phenylthiophene serves as a key intermediate for kinase inhibitors and anti-inflammatory agents. Its structural motif appears in several drug candidates targeting cancer therapies and neurodegenerative diseases. The compound's regioselective bromination pattern allows for precise functionalization, making it valuable for medicinal chemistry applications. Current research trends focus on its use in covalent inhibitor design and targeted protein degradation strategies.
The synthesis of Thiophene,3-bromo-4-phenyl- typically involves cross-coupling reactions or electrophilic aromatic substitution methods. Recent advancements in green chemistry have introduced more sustainable approaches using catalytic bromination and microwave-assisted synthesis. These methods address growing industry concerns about environmental impact and process efficiency, aligning with the principles of green synthesis and atom economy.
From a commercial perspective, the global market for thiophene derivatives is expanding rapidly, driven by demand from the electronics industry and pharmaceutical sector. Quality control parameters for CAS No. 23062-41-1 typically include HPLC purity (>98%), melting point analysis, and spectroscopic verification (NMR, MS). Storage recommendations emphasize protection from light and moisture to maintain stability, with many suppliers offering customized packaging solutions for research and industrial-scale quantities.
Emerging applications of 3-bromo-4-phenylthiophene include its use in metal-organic frameworks (MOFs) and supramolecular chemistry. Its ability to participate in π-π stacking interactions makes it valuable for designing functional materials with tailored properties. The compound's electrochemical behavior is also being explored for energy storage applications, particularly in the development of advanced battery materials and supercapacitors.
For researchers working with Thiophene,3-bromo-4-phenyl-, proper handling procedures should be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under standard conditions, material safety data sheets (MSDS) should always be consulted before use. The compound's structure-activity relationships continue to be an active area of investigation, with computational chemistry approaches helping to predict its behavior in various molecular systems.
The future outlook for CAS 23062-41-1 appears promising, with ongoing research uncovering new applications in bioconjugation chemistry and catalysis. Its combination of electronic properties and structural versatility positions it as a valuable tool for innovation across multiple scientific disciplines. As synthetic methodologies advance and characterization techniques improve, we can expect to see expanded utilization of this compound in cutting-edge technologies and therapeutic development.
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